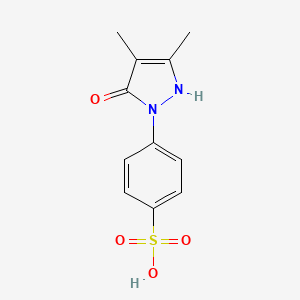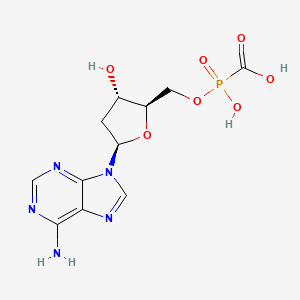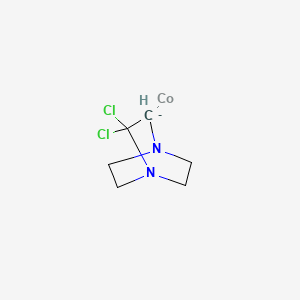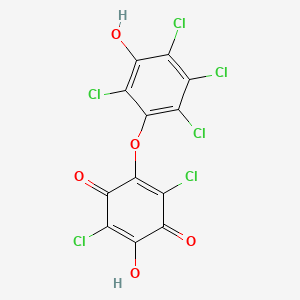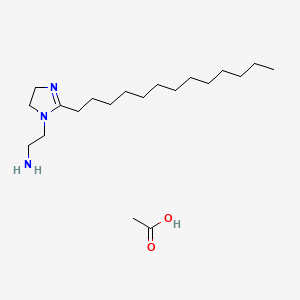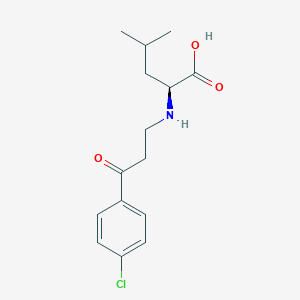
2,5-Dibenzyltoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibenzyltoluene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two benzyl groups attached to a toluene molecule at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibenzyltoluene typically involves the alkylation of toluene with benzyl chloride in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar alkylation processes. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibenzyltoluene undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form saturated derivatives.
Oxidation: Oxidation of this compound can lead to the formation of benzyl alcohols and benzoic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Hydrogenation: Ru/Al2O3 catalyst, high pressure (50 bar), and temperatures between 120°C and 200°C.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Hydrogenation: Saturated derivatives of this compound.
Oxidation: Benzyl alcohols and benzoic acids.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2,5-Dibenzyltoluene has several applications in scientific research:
Hydrogen Storage: It is used as a liquid organic hydrogen carrier (LOHC) due to its ability to reversibly absorb and release hydrogen. .
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Catalysis Research: It is used in studies involving catalytic hydrogenation and oxidation reactions to understand reaction mechanisms and optimize catalyst performance.
Mechanism of Action
The mechanism of action of 2,5-Dibenzyltoluene in hydrogen storage involves the reversible hydrogenation and dehydrogenation processes. The compound can absorb hydrogen in the presence of a catalyst, forming hydrogenated derivatives. Upon dehydrogenation, hydrogen is released, and the original compound is regenerated. This process is facilitated by catalysts such as Ru/Al2O3, which enhance the reaction kinetics and efficiency .
Comparison with Similar Compounds
Dibenzyltoluene (DBT): A general term for compounds with benzyl groups attached to a toluene molecule.
Benzyltoluene: Compounds with a single benzyl group attached to a toluene molecule.
Benzylbenzyltoluene: Compounds with benzyl groups attached to both the central and side aromatic rings of toluene.
Uniqueness: 2,5-Dibenzyltoluene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Its ability to act as an efficient hydrogen carrier sets it apart from other similar compounds, making it highly valuable in hydrogen storage applications .
Properties
CAS No. |
56310-11-3 |
|---|---|
Molecular Formula |
C21H20 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1,4-dibenzyl-2-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-14-20(15-18-8-4-2-5-9-18)12-13-21(17)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
InChI Key |
INLIRICAUXXHSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


